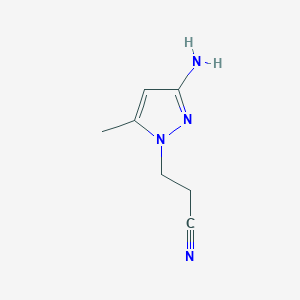

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile

Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole-based nitrile compound with the molecular formula C₈H₁₀N₄ (molecular weight: 230.19 g/mol, CAS: 1019620-13-3). It features a pyrazole ring substituted with an amino group at position 3, a methyl group at position 5, and a propanenitrile side chain at position 1.

Properties

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-5-7(9)10-11(6)4-2-3-8/h5H,2,4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCMXMNDBNUCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

- Starting Materials: Cyanoacetone or its sodium/potassium salt and hydrazine hydrate or hydrazinium salts (e.g., hydrazinium hydrochloride).

- Reaction Type: Condensation and cyclization with water elimination.

- Mechanism: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of cyanoacetone, formation of hydrazone intermediate, followed by intramolecular cyclization involving the nitrile group to form the pyrazole ring.

Experimental Conditions and Procedure

- The reaction is typically conducted in a two-phase solvent system (e.g., toluene-water) or a homogeneous mixture.

- Cyanoacetone salt and hydrazinium salt are mixed, and the reaction is initiated by acid addition (e.g., hydrochloric acid) to generate cyanoacetone in situ.

- Water formed during the condensation is continuously removed by distillation or azeotropic separation to drive the reaction forward.

- After reaction completion, alkali metal salts (e.g., sodium chloride) are precipitated by adding low molecular weight alcohols such as ethanol or methanol.

- The product is isolated by filtration and purified by distillation or crystallization.

Representative Data from Patent Literature

| Entry | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Sodium cyanoacetone + hydrazinium hydrochloride | Toluene | 35 | 6.5 | 88.6 | >89 | Water removed by distillation, NaCl precipitated with ethanol |

| 2 | Sodium cyanoacetone + hydrazinium hydrochloride | Toluene | Reflux | ~4 | 72 | >98 | Water separated with water separator, NaCl precipitated |

| 3 | Sodium cyanoacetone + hydrazine hydrate + HCl | Toluene | 16-35 | 4 | 72 | >95 | Acid metered in to initiate reaction |

| 4 | Sodium cyanoacetone + hydrazinium hydrochloride | Toluene | Boiling | 2 (addition) + distillation | 83.3 | >95 | Continuous water removal during addition |

Data adapted from US Patent US5616723A

Formation of this compound

While direct literature specifically detailing the preparation of this compound is limited, synthetic strategies for related 3-substituted pyrazolylpropanenitriles provide insight.

General Approach

- The pyrazole ring bearing the 3-amino-5-methyl substitution is alkylated at the N1 position with a propanenitrile moiety.

- This can be achieved via nucleophilic substitution reactions using appropriate halo-propanenitrile derivatives (e.g., 3-bromopropanenitrile) under basic conditions.

- Alternatively, the pyrazole nitrogen can be introduced into a propanenitrile-containing precursor by cyclization reactions involving β-ketonitriles and hydrazines.

Literature Examples and Mechanistic Notes

- The condensation of β-ketonitriles with hydrazines is a versatile method to form 5-aminopyrazoles, which can be further functionalized.

- Hydrazine reacts with cyano-substituted ketones to form hydrazones, which cyclize to pyrazoles with amino and methyl substitutions.

- Functionalization of the pyrazole nitrogen with propanenitrile groups often involves alkylation reactions using alkyl halides in the presence of bases such as cesium carbonate or potassium carbonate.

Representative Synthetic Step from Related Compounds

A related synthetic step for pyrazole derivatives:

- Reaction of 3-bromo-2,2-dimethylpropanoic acid with 5-methyl-4-nitro-1H-pyrazole in the presence of cesium carbonate in DMF at 100°C under microwave irradiation for 1 hour yields the corresponding pyrazolylpropanoic acid derivative.

- Subsequent reduction and functional group transformation steps yield amino-substituted pyrazole derivatives with nitrile side chains.

Summary Table of Preparation Methods

Research Findings and Considerations

- The preparation of 3-amino-5-methylpyrazole via cyanoacetone and hydrazine derivatives is well-established, scalable, and provides high purity products suitable for further functionalization.

- The instability and polymerization tendency of cyanoacetone necessitate in situ preparation or immediate use.

- The choice of solvent and acid catalyst influences yield and ease of product isolation.

- Alkylation reactions to introduce the propanenitrile side chain require careful control of conditions to avoid side reactions.

- Microwave-assisted synthesis and modern purification techniques enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that this compound effectively reduced the viability of breast cancer cells by promoting apoptotic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Research suggests that pyrazole derivatives can act as effective insecticides and fungicides, providing an alternative to traditional chemical agents that may have harmful environmental impacts. Preliminary studies have indicated that formulations containing this compound show promise in controlling agricultural pests without significant toxicity to beneficial insects .

Plant Growth Regulators

In addition to pest control, this compound may serve as a plant growth regulator. Experiments have indicated that it can enhance seed germination and root development in various crops, potentially leading to increased agricultural productivity .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with improved thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit enhanced resistance to thermal degradation, making them suitable for high-performance applications .

Nanotechnology Applications

There is ongoing research into the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions opens avenues for developing targeted delivery vehicles in cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific bioactivity being investigated .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives with nitrile or related functionalities exhibit diverse properties depending on substituents. Key analogs include:

Physicochemical Properties

- Hydrogen Bonding: The amino group in the target compound facilitates strong intermolecular interactions, as described in Etter’s graph-set analysis . This contrasts with non-polar analogs (e.g., trifluoromethyl derivatives), which prioritize hydrophobic interactions .

- Thermal Stability: Melting points vary significantly: Target Compound: No direct mp reported, but its hydrochloride form has a purity of 95% . Azido Derivative: mp = 94.1–95.4 °C . Hydroxy-Phenyl Analog: mp = 180–183 °C .

Spectroscopic Characterization

- ¹H/¹³C NMR: Target Compound: Amino protons resonate at δ 4.45 (D₂O exchangeable); pyrazole H-4 at δ 6.86 . Azido Derivative: Pyrazole H-4 at δ 5.93 (CDCl₃) .

- IR Spectroscopy: Nitrile Stretch: 2228 cm⁻¹ (target) vs. 2223 cm⁻¹ (hydroxy-phenyl analog) . Azido Stretch: 2121 cm⁻¹ (vs. absent in non-azido compounds) .

Biological Activity

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The functional groups in this compound contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often act through multiple mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives are known to inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies

Several studies have explored the biological activity of similar compounds:

- A study published in Nanomedicine highlighted the use of pyrazole derivatives in targeting central nervous system diseases, demonstrating their ability to penetrate the blood-brain barrier (BBB) and deliver therapeutic agents effectively .

- Another research article focused on the optimization of pyrazole-based compounds for treating parasitic infections, revealing moderate potency against targeted parasites while emphasizing the importance of ligand efficiency .

Data Table: Biological Activity Overview

Pharmacological Applications

The potential pharmacological applications of this compound include:

- Anti-inflammatory Agents : Due to its enzyme inhibition properties, this compound could be developed into anti-inflammatory drugs.

- Anticancer Therapeutics : Its ability to modulate receptor activity may offer pathways for cancer treatment.

Q & A

Q. What established synthetic routes are available for 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via cyclocondensation of acetylenic ketones with hydrazines under controlled conditions. For example, azide-functionalized pyrazole precursors can be reacted with nitrile-containing reagents in dichloromethane or ethanol, using trifluoroacetic acid (TFA) and azido(trimethyl)silane as catalysts. Reaction optimization involves:

- Temperature : 25–50°C for 12–16 hours .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity .

- Yield Improvement : Extending reaction time from 12 to 16 hours increases yield from 58% to 96% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- 1H NMR: Peaks at δ 2.42 ppm (s, 3H) confirm the methyl group; aromatic protons appear between δ 7.61–7.78 ppm .

- 13C NMR: Signals at δ 148.3 ppm (Cq) and 100.0 ppm (CH) verify the pyrazole and nitrile groups .

- Mass Spectrometry : High-resolution EI-MS confirms molecular weight (e.g., m/z 224.0805 for C11H8N6) .

- IR Spectroscopy : Stretching at 2228 cm⁻¹ (C≡N) and 2121 cm⁻¹ (N₃) .

Q. What biological activities have been explored for structurally related pyrazole derivatives?

- Methodological Answer : Analogous pyrazole compounds are screened for:

- Antibacterial Activity : Using gram-positive (Staphylococcus aureus) and gram-negative (E. coli) strains via broth microdilution assays .

- Anti-inflammatory Activity : Carrageenan-induced rat paw edema models to measure COX-2 inhibition .

- Enzyme Modulation : Pyrazole cores are tested as kinase inhibitors using fluorescence polarization assays .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., kinases) by simulating ligand-receptor interactions .

- DFT Calculations : Predict electron density maps and reactive sites (e.g., amino group nucleophilicity) using Gaussian 09 at the B3LYP/6-31G* level .

- MD Simulations : Assess stability of compound-protein complexes in aqueous environments (AMBER force field) .

Q. How can researchers resolve discrepancies in reaction yields during synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For instance, TFA concentration (10 equiv.) maximizes azide coupling efficiency .

- Byproduct Analysis : LC-MS identifies side products (e.g., triazene intermediates) requiring Celite filtration .

- Scale-Up Adjustments : Pilot studies show reaction time extension (12 → 16 hours) minimizes incomplete conversion .

Q. What strategies are employed to analyze complex NMR spectra for substituent positioning?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC: Correlates 1H-13C signals to assign methyl (δ 2.42 ppm) and aromatic protons.

- NOESY: Detects spatial proximity between nitrile and pyrazole groups .

- Isotopic Labeling : Deuterated solvents (DMSO-d6) reduce signal overlap in aromatic regions .

Q. How are structure-activity relationship (SAR) studies designed for pyrazole-based compounds?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing nitrile with carboxyl groups) and test bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., amino group for hydrogen bonding) using Schrödinger’s Phase .

- In Silico QSAR : Build regression models (e.g., partial least squares) correlating logP values with antibacterial IC50 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.